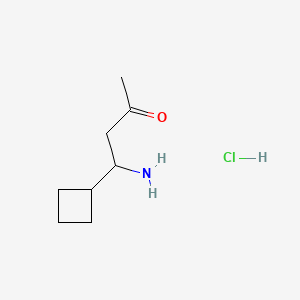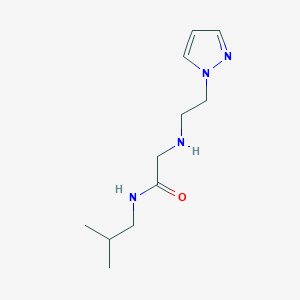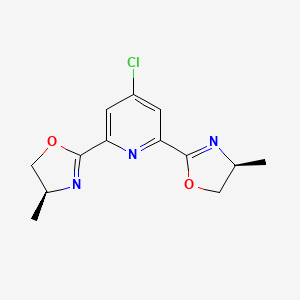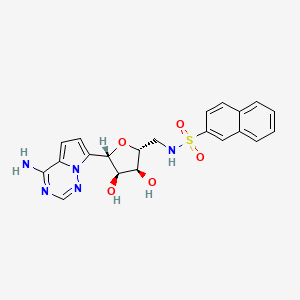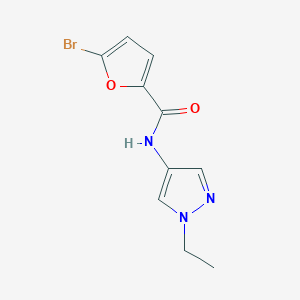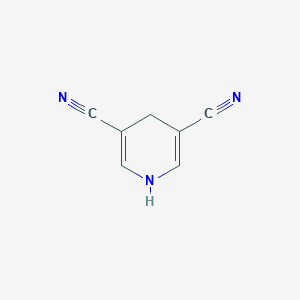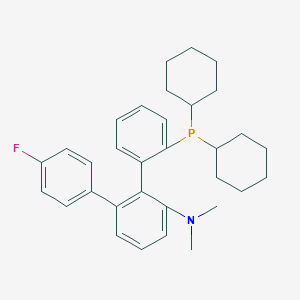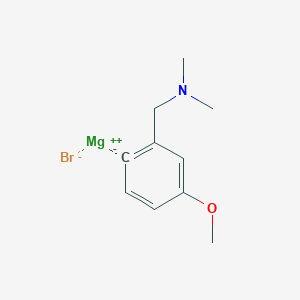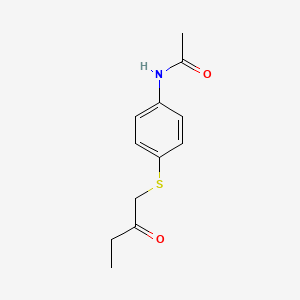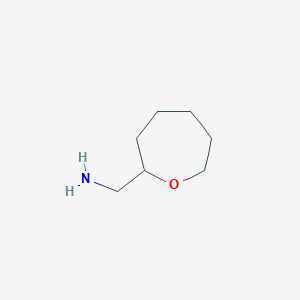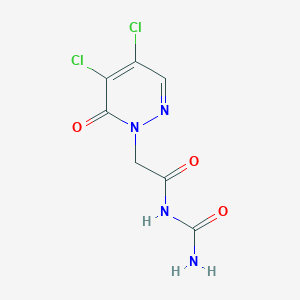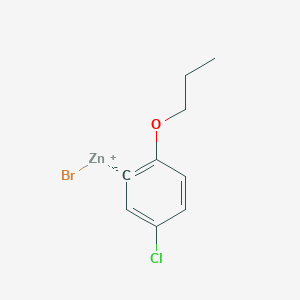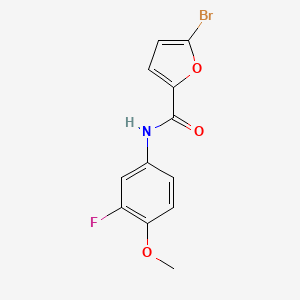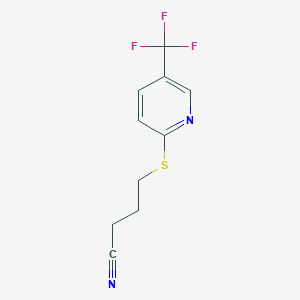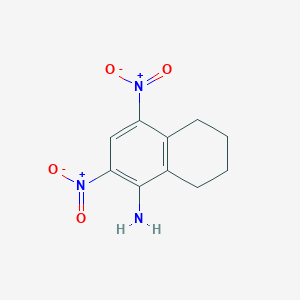
2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol . This compound is characterized by the presence of both nitro groups and an amine group on a tetrahydronaphthalene backbone, making it a unique and versatile chemical entity.
Méthodes De Préparation
The synthesis of 2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine typically involves nitration reactions of tetrahydronaphthalene derivatives. The reaction conditions often require the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration at the desired positions . Industrial production methods may involve multi-step synthesis processes to achieve high purity and yield.
Analyse Des Réactions Chimiques
2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Dinitro-5,6,7,8-tetrahydronaphthalen-1-amine include:
5,6,7,8-Tetrahydro-1-naphthylamine: This compound lacks the nitro groups and has different chemical properties and applications.
5,6,7,8-Tetrahydro-2-naphthylamine: Another similar compound with the amine group at a different position, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11N3O4 |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2,4-dinitro-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11N3O4/c11-10-7-4-2-1-3-6(7)8(12(14)15)5-9(10)13(16)17/h5H,1-4,11H2 |
Clé InChI |
GCPUZSSKWKCIMT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=CC(=C2N)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


